molecular formula C9H20O B14460402 2-Ethyl-4-methylhexan-1-ol CAS No. 66794-06-7

2-Ethyl-4-methylhexan-1-ol

Cat. No.: B14460402
CAS No.: 66794-06-7
M. Wt: 144.25 g/mol
InChI Key: NRZVENBFUFCASY-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylhexan-1-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol, characterized by the presence of a hydroxyl (OH) group attached to a carbon atom. This compound is part of the larger family of alcohols, which are widely used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4-methylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired alcohol .

Industrial Production Methods

In an industrial setting, this compound can be produced through the hydroformylation of alkenes followed by hydrogenation. This process involves the addition of a formyl group (CHO) to an alkene, followed by reduction to form the alcohol. The reaction is catalyzed by transition metal complexes, such as rhodium or cobalt, and occurs under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methylhexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2-Ethyl-4-methylhexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylhexan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The hydroxyl group can donate electrons to form bonds with electrophiles, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-methylhexan-1-ol is unique due to its specific arrangement of carbon atoms and the presence of both ethyl and methyl groups on the hexane chain. This structure imparts distinct physical and chemical properties, making it valuable in various applications .

Properties

CAS No.

66794-06-7

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

2-ethyl-4-methylhexan-1-ol

InChI

InChI=1S/C9H20O/c1-4-8(3)6-9(5-2)7-10/h8-10H,4-7H2,1-3H3

InChI Key

NRZVENBFUFCASY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)CO

Origin of Product

United States

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